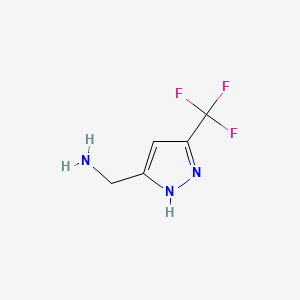

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

Description

Properties

IUPAC Name |

[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYMWMOKKONGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis protocols for (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically approached in a two-step process, commencing with the formation of a key intermediate, 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile, followed by the reduction of the nitrile moiety to the target primary amine. This guide provides detailed experimental methodologies, quantitative data, and workflow visualizations to facilitate its practical application in a research and development setting.

I. Synthetic Strategy Overview

The most direct and efficient pathway to synthesize this compound involves two key transformations:

-

Step 1: Pyrazole Ring Formation. This step involves the cyclocondensation reaction of a trifluoromethylated β-ketonitrile, namely 4,4,4-trifluoro-3-oxobutanenitrile, with hydrazine hydrate. This reaction typically proceeds with good regioselectivity to yield the core heterocyclic intermediate, 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile.

-

Step 2: Nitrile Group Reduction. The carbonitrile functional group of the pyrazole intermediate is subsequently reduced to the desired aminomethyl group. Several established methods for nitrile reduction are applicable here, offering flexibility in terms of reaction conditions and reagent selection. The most common and effective methods include catalytic hydrogenation with Raney® Nickel or chemical reduction with hydride reagents such as Lithium Aluminum Hydride (LiAlH₄).

The overall synthetic workflow is depicted below.

Caption: Overall synthetic pathway for this compound.

II. Experimental Protocols

Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

This protocol describes the formation of the pyrazole ring from 4,4,4-trifluoro-3-oxobutanenitrile.

Materials:

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile as a solid.

Protocol 2: Reduction of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

This section details three common methods for the reduction of the nitrile intermediate to the target amine. The choice of method may depend on available equipment, safety considerations, and desired scale.

Method A: Catalytic Transfer Hydrogenation with Raney® Nickel [4]

Caption: Experimental workflow for nitrile reduction using Raney® Nickel transfer hydrogenation.

Materials:

-

5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

-

Raney® Nickel (slurry in water)

-

2-Propanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

Procedure:

-

Prepare a solution of 2% KOH (w/v) in 2-propanol.

-

In a round-bottom flask, add 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 eq) and the 2-propanol/KOH solution.

-

Carefully add a slurry of Raney® Nickel (approximately 2.5 times the weight of the nitrile) to the flask.

-

Heat the suspension to reflux with vigorous stirring for 1-3 hours.

-

After cooling to room temperature, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet at all times.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue contains the N-isopropylidene amine intermediate. Hydrolyze this intermediate by treating with 1M HCl and stirring at room temperature for 1 hour.

-

Basify the aqueous solution with 2M NaOH until pH > 10.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Method B: Reduction with Raney® Nickel and Potassium Borohydride [5][6]

Materials:

-

5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

-

Raney® Nickel (moist)

-

Potassium borohydride (KBH₄)

-

Dry ethanol

Procedure:

-

In a flask, suspend Raney® Nickel (moist, ~1.0 eq by weight) and potassium borohydride (4.0 eq) in dry ethanol under an inert atmosphere.

-

Add a solution of 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 eq) in dry ethanol to the suspension.

-

Stir the mixture vigorously at room temperature for 45-90 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate and dissolve the residue in ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Method C: Reduction with Lithium Aluminum Hydride (LiAlH₄) [7][8]

Materials:

-

5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine.

III. Data Presentation

The following table summarizes the key quantitative aspects of the described nitrile reduction methods. The data presented are typical for general nitrile reductions and may require optimization for the specific substrate.

| Method | Reducing Agent(s) | Solvent | Temperature | Typical Yields (%) | Key Considerations |

| A: Catalytic Transfer Hydrogenation | Raney® Ni, 2-Propanol, KOH | 2-Propanol | Reflux | >90[4] | Avoids high-pressure H₂, pyrophoric catalyst handling. |

| B: Raney® Nickel & Borohydride Reduction | Raney® Ni, KBH₄ | Ethanol | Room Temperature | 85-95[6] | Mild conditions, good yields. |

| C: Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF | Reflux | 70-90 | Powerful reagent, requires anhydrous conditions and careful workup. |

IV. Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the formation of a pyrazole-3-carbonitrile intermediate followed by its reduction. This guide provides detailed protocols for the key transformations, offering researchers multiple options for the critical nitrile reduction step. The choice of the reduction method can be tailored to the specific laboratory capabilities and project requirements. The methodologies and data presented herein serve as a comprehensive resource for the efficient synthesis of this important fluorinated pyrazole building block.

References

- 1. 4,4,4-Trifluoro-3-oxobutanenitrile | 110234-68-9 | FT81701 [biosynth.com]

- 2. 4,4,4-Trifluoro-3-oxobutanenitrile | C4H2F3NO | CID 13843540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. tandfonline.com [tandfonline.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological relevance of the novel heterocyclic compound, (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine. This molecule belongs to the class of trifluoromethyl-pyrazoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in a variety of biologically active agents.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The data presented is a combination of predicted values for the target compound and experimental data from closely related analogs, providing a comprehensive profile for this molecule.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₃N₃ | PubChem CID: 126796406[1] |

| Molecular Weight | 165.12 g/mol | Calculated |

| Monoisotopic Mass | 165.05138 Da | Predicted[1] |

| CAS Number | 1254717-53-7 | Chemical Suppliers[2] |

| Predicted XlogP | 0.0 | PubChem CID: 126796406[1] |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, drawing from established methodologies for the preparation of functionalized pyrazoles. A representative synthetic approach is outlined below.

General Synthetic Workflow

References

Spectroscopic Analysis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: A Technical Guide

Introduction

Predicted and Expected Spectroscopic Data

Due to the absence of published experimental spectra for (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, this section presents predicted mass spectrometry data and a discussion of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features based on its chemical structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, the exact mass can be calculated and is a key identifier. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is available.

| Adduct | Predicted m/z |

| [M+H]⁺ | 166.05866 |

| [M+Na]⁺ | 188.04060 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 12-14 | Broad Singlet | 1H | N-H (pyrazole) |

| ~ 6.5 | Singlet | 1H | C-H (pyrazole ring) |

| ~ 3.9 | Singlet | 2H | CH₂ (aminomethyl) |

| ~ 1.5-2.5 | Broad Singlet | 2H | NH₂ (amine) |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C=N (pyrazole) |

| ~ 140 (quartet, J ≈ 35-40 Hz) | C -CF₃ (pyrazole) |

| ~ 122 (quartet, J ≈ 270 Hz) | C F₃ |

| ~ 100 | C-H (pyrazole) |

| ~ 35 | C H₂-NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amine and pyrazole) |

| 3000-2800 | Medium | C-H stretching |

| 1650-1550 | Medium | N-H bending, C=N stretching (pyrazole ring) |

| 1350-1100 | Strong | C-F stretching (trifluoromethyl) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard proton NMR pulse sequence is used.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds being common for qualitative spectra.

-

-

¹³C NMR Acquisition:

-

The instrument is set up similarly to the ¹H NMR experiment.

-

A standard pulse sequence for proton-decoupled ¹³C NMR is employed.

-

A longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the solvent peak or internal standard.

Infrared (IR) Spectroscopy

A common method for analyzing solid organic compounds is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[1]

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample is placed on the crystal, and firm contact is ensured using a pressure clamp.

-

The sample spectrum is then recorded.

-

Typical scan settings include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans over a wavenumber range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of small organic molecules.[2][3]

-

Sample Introduction: The sample is introduced into the ionization source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ionization source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).[3]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a key building block in modern medicinal chemistry. This document details its commercial suppliers, physicochemical properties, a representative synthetic protocol, and its significant role in the development of targeted therapeutics, particularly as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Commercial Availability

This compound is available from a number of commercial suppliers, typically as a research chemical. The compound is often listed under its CAS number, 1254717-53-7 . The hydrochloride salt, (3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride (CAS: 1402586-42-8 ), is also commercially available and may serve as a more stable alternative for certain applications[1]. Due to the tautomeric nature of the pyrazole ring, the 3- and 5-substituted isomers are often named interchangeably.

A summary of representative commercial suppliers is provided in the table below. Researchers are advised to contact the suppliers directly for the most current information on purity, availability, and pricing.

| Supplier | Product Name | CAS Number | Purity | Notes |

| CP Lab Safety | This compound | 1254717-53-7 | min 95% | Available in 100 mg quantities[2]. |

| ChemShuttle | (3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride | 1402586-42-8 | 95% | Hydrochloride salt, stored at 2-8 °C[1]. |

| BLD Pharmatech | This compound | 1254717-53-7 | 95% | |

| abcr GmbH | This compound | 1254717-53-7 | - | |

| chemPUR | This compound | 1254717-53-7 | - |

Table 1: Commercial Suppliers of this compound and its Hydrochloride Salt.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively published. However, based on data for closely related analogs and computational predictions, the following properties can be expected.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₃N₃ | PubChemLite[3] |

| Molecular Weight | 165.12 g/mol | |

| Monoisotopic Mass | 165.05138 Da | PubChemLite[3] |

| Predicted XlogP | 0.0 | PubChemLite[3] |

| Appearance | White to off-white solid (predicted) | |

| Storage Temperature | 2-8 °C (for hydrochloride salt) | ChemShuttle[1] |

Table 2: Physicochemical Properties of this compound.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the pyrazole ring proton, the CH₂ group of the aminomethyl moiety, and the NH₂ protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group. |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the aminomethyl carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the aminomethyl group and parts of the pyrazole ring. Predicted m/z for [M+H]⁺ is 166.05866[3]. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching, C=N and N-N stretching of the pyrazole ring, and strong C-F stretching vibrations. |

Table 3: Expected Spectroscopic Data for this compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a plausible and commonly employed synthetic strategy involves the construction of the trifluoromethylated pyrazole core followed by the introduction or modification of a functional group to yield the desired aminomethyl substituent. A representative multi-step synthesis is outlined below, based on established pyrazole synthesis methodologies[4][5].

General Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of a functionalized pyrazole intermediate and its subsequent conversion to the target amine.

Caption: A plausible two-stage synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

Stage 1: Synthesis of Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

Stage 2: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide

-

The ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in an excess of a saturated solution of ammonia in methanol.

-

The mixture is stirred in a sealed vessel at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The solvent and excess ammonia are removed under reduced pressure to yield the crude 5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, which can be used in the next step without further purification.

Stage 3: Synthesis of this compound

-

To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (1.0 eq) in THF is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

-

The reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

-

The resulting solid is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation under reduced pressure to afford this compound.

Applications in Drug Development

The trifluoromethyl-pyrazole moiety is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates[6]. This compound serves as a crucial building block for the synthesis of various pharmacologically active compounds.

A significant area of application for this compound is in the development of kinase inhibitors, particularly for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis[7][8][9][10].

VEGFR-2 Inhibition

Inhibitors of VEGFR-2 can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing the formation of new blood vessels that supply tumors with nutrients and oxygen. The pyrazole core of this compound can act as a scaffold to which other functional groups are attached to create potent and selective VEGFR-2 inhibitors.

The aminomethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of the chemical space around the pyrazole core to optimize drug-like properties. For instance, the amine can be acylated or used in reductive amination reactions to introduce diverse substituents that can interact with specific residues in the ATP-binding pocket of VEGFR-2.

A notable example of a drug candidate containing a similar structural motif is Acrizanib (LHA510) , a VEGFR-2 inhibitor developed for the topical ocular treatment of neovascular age-related macular degeneration[11][12]. The core structure of Acrizanib features a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl group, highlighting the importance of this pyrazole scaffold in the design of potent kinase inhibitors.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor. This activation initiates a complex network of downstream signaling pathways that ultimately lead to the biological responses of angiogenesis.

Caption: A simplified diagram of the VEGFR-2 signaling pathway and the point of intervention for pyrazole-based inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its commercial availability, coupled with the well-established chemistry of the pyrazole ring system, makes it an attractive starting material for drug discovery programs. The demonstrated utility of the trifluoromethyl-pyrazole scaffold in the development of potent VEGFR-2 inhibitors underscores its importance in the field of oncology and beyond. This technical guide provides a foundational resource for researchers and scientists working with this important chemical entity.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - [5-(trifluoromethyl)-1h-pyrazol-3-yl]methanamine dihydrochloride (C5H6F3N3) [pubchemlite.lcsb.uni.lu]

- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 6. jelsciences.com [jelsciences.com]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. japsonline.com [japsonline.com]

- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The discovery of N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (acrizanib), a VEGFR-2 inhibitor specifically designed for topical ocular delivery, as a therapy for neovascular age- related macular degeneration - OAK Open Access Archive [oak.novartis.com]

- 12. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

CAS Number: 1254717-53-7

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available information exists for the specific compound (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine (CAS 1254717-53-7). This guide provides a comprehensive overview based on the chemistry and biological activities of structurally related trifluoromethyl-substituted pyrazole compounds. The experimental protocols and data presented are illustrative and may require optimization for the specific target molecule.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide focuses on this compound, a compound of interest for its potential applications in drug discovery. Due to the limited specific data on this molecule, this document will leverage information on analogous compounds to provide a foundational understanding of its potential synthesis, biological activities, and avenues for further research.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₅H₆F₃N₃ | Provides the elemental composition. |

| Molecular Weight | 165.12 g/mol | Influences absorption and distribution. |

| XLogP3 | 0.5 | A measure of lipophilicity, affecting solubility and permeability. |

| Hydrogen Bond Donors | 2 | Influences binding to target proteins and solubility. |

| Hydrogen Bond Acceptors | 3 | Influences binding to target proteins and solubility. |

| Rotatable Bond Count | 1 | Relates to conformational flexibility. |

Note: These values are computationally predicted and require experimental verification.

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of this compound is not currently described in publicly accessible literature. However, based on established methods for the synthesis of substituted pyrazoles, a plausible synthetic route can be proposed. A general approach involves the cyclization of a suitably functionalized precursor, followed by the introduction or modification of the aminomethyl group.

General Experimental Protocol for a Related Pyrazole Synthesis

The following is an illustrative protocol for the synthesis of a related compound, 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, which could be adapted for the synthesis of the target molecule.[1]

Reaction:

Caption: General workflow for the synthesis of a substituted trifluoromethyl-pyrazole.

Procedure:

-

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol is treated with methyl hydrazine sulphate (1.2 eq) and triethylamine (1.5 eq) at ambient temperature.

-

The resulting reaction mixture is heated at 85 °C for 12 hours.

-

After cooling to ambient temperature, the mixture is concentrated in vacuo.

-

The residue is diluted with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel.

Note: To synthesize the target compound, this compound, this protocol would require modification, likely starting with a different set of precursors to generate the desired substitution pattern and the aminomethyl group at the 3-position.

Potential Biological Activities and Therapeutic Targets

While no specific biological data for this compound has been reported, the broader class of trifluoromethyl-pyrazole derivatives has shown a wide range of biological activities.[2][3][4][5][6]

Table of Potential Biological Activities of Trifluoromethyl-Pyrazole Analogs:

| Biological Activity | Potential Mechanism of Action | References |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. | [3][4] |

| Antibacterial | Disruption of bacterial cell wall synthesis or other essential cellular processes. | [2][5][6] |

| Anticancer | Inhibition of protein kinases (e.g., VEGFR-2) involved in tumor growth and angiogenesis. | [7] |

| Antiviral | Interference with viral replication or entry into host cells. | |

| Antifungal | Inhibition of fungal cell wall or membrane biosynthesis. | [8] |

Given these precedents, this compound represents a promising scaffold for the development of novel therapeutic agents.

Experimental Design for Biological Screening

For a novel compound like this compound, a systematic approach to biological screening is essential to identify its potential therapeutic applications.

Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a small molecule with potential for drug discovery, owing to its trifluoromethyl-pyrazole core. While specific experimental data for this compound is lacking in the public domain, the known biological activities of related compounds suggest that it may possess anti-inflammatory, antimicrobial, or anticancer properties.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for this compound.

-

Conducting comprehensive in vitro and in vivo screening to elucidate its biological activity profile.

-

Performing structure-activity relationship (SAR) studies to identify more potent and selective analogs.

-

Investigating its mechanism of action to identify specific molecular targets.

The information presented in this guide provides a starting point for researchers interested in exploring the therapeutic potential of this and related compounds.

References

- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

Structural Analysis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages structural data from closely related trifluoromethyl-substituted pyrazole analogs to infer and predict its key structural and spectroscopic characteristics. This guide summarizes anticipated spectroscopic data, details relevant experimental and computational protocols for its characterization, and presents a plausible synthetic pathway. The information herein serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar pyrazole derivatives.

Introduction

Pyrazole scaffolds are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their diverse biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound combines these advantageous features, making it a promising building block for novel bioactive compounds. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide aims to provide a detailed, albeit predictive, structural analysis based on the well-documented characteristics of analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, extrapolated from experimentally determined values for structurally similar trifluoromethyl pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (pyrazole ring) | 6.3 - 6.5 | s | - |

| CH₂ (methanamine) | 3.8 - 4.0 | s | - |

| NH₂ (methanamine) | 1.5 - 2.5 | br s | - |

| NH (pyrazole ring) | 12.0 - 13.0 | br s | - |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Coupling |

| C3 (pyrazole ring) | 150 - 155 | - |

| C4 (pyrazole ring) | 100 - 105 | - |

| C5 (pyrazole ring) | 140 - 145 | q, ¹JCF ≈ 270 Hz |

| CH₂ (methanamine) | 35 - 40 | - |

| CF₃ | 120 - 125 | q, ²JCF ≈ 35-40 Hz |

| Solvent: DMSO-d₆ |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -65 | s |

| Reference: CFCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyrazole) | 3100 - 3300 | Medium, Broad |

| N-H stretch (amine) | 3300 - 3500 | Medium |

| C-H stretch (pyrazole) | 3000 - 3100 | Medium |

| C=N stretch (pyrazole) | 1550 - 1620 | Strong |

| N-H bend (amine) | 1580 - 1650 | Medium |

| C-F stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

High-resolution mass spectrometry would be used to confirm the molecular formula.

Table 5: Predicted Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 166.0587 |

| [M+Na]⁺ | 188.0406 |

| M = C₅H₆F₃N₃ |

Experimental and Computational Protocols

The following section details the methodologies that would be employed for the synthesis and structural characterization of this compound.

Synthesis

A plausible synthetic route for this compound would likely involve the cyclocondensation of a trifluoromethyl-containing β-dicarbonyl compound with hydrazine, followed by functional group manipulation to introduce the methanamine moiety.

Experimental Protocol for a Representative Synthesis:

-

Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile: To a solution of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione in ethanol, add hydrazine hydrate dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude pyrazole intermediate. Purify by column chromatography.

-

Reduction to this compound: Dissolve the pyrazole-3-carbonitrile intermediate in anhydrous tetrahydrofuran (THF). Add a reducing agent, such as lithium aluminum hydride (LAH), portion-wise at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature for 4 hours. Quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the target compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 MHz or higher spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.

-

IR Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) analyzer to confirm the elemental composition.

Computational Structural Analysis

-

Density Functional Theory (DFT) Calculations: To gain deeper insight into the molecular geometry, electronic properties, and vibrational frequencies, DFT calculations would be performed using a software package such as Gaussian. The B3LYP functional with a 6-311G(d,p) basis set is a common choice for such molecules. The calculations would provide optimized molecular geometry, bond lengths, bond angles, and predicted NMR and IR spectra for comparison with experimental data.

-

Hirshfeld Surface Analysis: To analyze intermolecular interactions in the solid state (if crystal structure data becomes available), Hirshfeld surface analysis would be carried out using CrystalExplorer. This analysis helps in quantifying the contributions of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, to the crystal packing.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic pathway for the target molecule.

Caption: General synthetic scheme for this compound.

Conclusion

This technical guide provides a predictive yet comprehensive structural profile of this compound based on data from analogous compounds. The tabulated spectroscopic data, detailed experimental and computational protocols, and the proposed synthetic workflow offer a valuable resource for researchers. Further experimental validation is necessary to confirm these predicted structural features. The insights provided herein are intended to facilitate the rational design and development of novel pyrazole-based compounds for applications in drug discovery and agrochemical science.

The Trifluoromethylpyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Trifluoromethyl-Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry, yielding a plethora of compounds with significant and diverse biological activities. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent pyrazole molecule. This technical guide provides a comprehensive overview of the biological activities of trifluoromethyl-substituted pyrazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies and a summary of quantitative biological data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Trifluoromethyl-substituted pyrazoles have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of trifluoromethyl-pyrazole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and tumor progression.

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer. Certain trifluoromethyl-substituted pyrazoles have been identified as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative trifluoromethyl-substituted pyrazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 2 | MCF-7 (Breast) | MTT | 6.57 | [2] |

| Compound 2 | HepG2 (Liver) | MTT | 8.86 | [2] |

| Compound 8 | MCF-7 (Breast) | MTT | 8.08 | [2] |

| Compound 14 | MCF-7 (Breast) | MTT | 12.94 | [2] |

| Compound 14 | HepG2 (Liver) | MTT | 19.59 | [2] |

| Pyrazolo[3,4-d]pyrimidine 15 | Various | GI50 | 1.18 - 8.44 | [5] |

| Pyrazolo[3,4-d]pyrimidine 16 | Various | GI50 | 0.018 - 9.98 | [5] |

| Compound 4a | HepG2 (Liver) | MTT | 0.15 | [6] |

| Compound 6b | HepG2 (Liver) | MTT | 2.52 | [7] |

| Compound 4 | HCT-116 (Colon) | MTT | 1.806 | [8] |

| Compound 9 | HCT-116 (Colon) | MTT | 10.003 | [8] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | Various | GI50 | 0.127 - 0.560 | [9] |

| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | MTT | <50 | [10] |

| Pyrazolo[1,5-a]pyrimidinone derivative | MCF-7 (Breast) | MTT | 4.93 | [11] |

Anti-inflammatory Activity

The anti-inflammatory properties of trifluoromethyl-substituted pyrazoles are primarily attributed to their potent and often selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12][13][14][15] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro inhibitory activity of selected trifluoromethyl-substituted pyrazole derivatives against COX-1 and COX-2 enzymes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 3b | 0.46 | 3.82 | 0.12 | [13] |

| Compound 3d | >10 | 4.92 | >2.03 | [13] |

| Compound 3g | 4.45 | 2.65 | 1.68 | [13] |

| Diaryl pyrazole 190a | 0.263 | 0.017 | 15.47 | [15] |

| Diaryl pyrazole 190b | 0.012 | - | - | [15] |

| Benzenesulfonamide derivative 189(a) | - | 0.039 | >22.21 | [15] |

| Benzenesulfonamide derivative 189(c) | - | 0.038 | >17.47 | [15] |

Antimicrobial Activity

Several classes of trifluoromethyl-substituted pyrazoles have been reported to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.[16][17][18] The presence of the trifluoromethyl group can enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative trifluoromethyl-substituted pyrazole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 6 | S. aureus | 1.56 - 3.12 | [16] |

| Compound 6 | E. faecalis | 3.12 | [16] |

| Compound 18 | S. aureus | 0.78 - 1.56 | [16] |

| Compound 25 | S. aureus | 0.78 | [16] |

| Compound 25 | E. faecium | 0.78 | [16] |

| Pyrazole ester derivative 4d | S. aureus | 2 | [19] |

| Pyrazole ester derivative 4d | E. coli | 4 | [19] |

| Pyrazole analogue 3 | E. coli | 0.25 | |

| Pyrazole analogue 4 | S. epidermidis | 0.25 |

Experimental Protocols

A general workflow for the discovery and initial evaluation of novel trifluoromethyl-substituted pyrazole drug candidates is outlined below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl-substituted pyrazole compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 or COX-2 enzyme and arachidonic acid (substrate).

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) for a specified time.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin Quantification: Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.[12]

P-glycoprotein (P-gp) Transport Assay

This assay determines if a compound is a substrate or inhibitor of the P-glycoprotein (P-gp) efflux pump, which is involved in multidrug resistance.

-

Cell Monolayer Culture: Culture a monolayer of cells overexpressing P-gp (e.g., MDCK-MDR1) on a porous membrane insert.

-

Transport Study:

-

For Substrate Assessment: Add the test compound to either the apical or basolateral side of the monolayer and measure its transport to the opposite side over time. An efflux ratio (Basolateral-to-Apical permeability / Apical-to-Basolateral permeability) significantly greater than 2 suggests the compound is a P-gp substrate.

-

For Inhibition Assessment: Co-incubate a known P-gp substrate (e.g., digoxin) with the test compound and measure the transport of the substrate. A decrease in the efflux of the known substrate indicates that the test compound is a P-gp inhibitor.

-

-

Sample Analysis: Quantify the concentration of the test compound or substrate in the apical and basolateral compartments using LC-MS/MS.

Conclusion

Trifluoromethyl-substituted pyrazoles represent a highly versatile and privileged scaffold in drug discovery, demonstrating a broad spectrum of potent biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is well-documented and supported by a growing body of quantitative data. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of novel therapeutics based on this remarkable chemical entity. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and improved drug candidates with the trifluoromethyl-pyrazole core.

References

- 1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of Pyrazole Derivatives for Medicinal Chemistry

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities.[1][2] Its prevalence in drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant underscores the therapeutic significance of this heterocyclic scaffold.[1][3] This technical guide provides a detailed overview of the most pivotal synthetic strategies for constructing pyrazole derivatives, complete with experimental protocols, quantitative data, and visual pathway representations to aid researchers in this dynamic field.

Core Synthetic Strategies

The construction of the pyrazole ring primarily relies on the reaction of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic synthon. The most prominent and widely employed methods include the Knorr pyrazole synthesis, 1,3-dipolar cycloadditions, and various multicomponent reactions. More recently, green chemistry approaches utilizing microwave and ultrasound irradiation have gained significant traction for their efficiency and reduced environmental impact.[4][5][6]

Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, this method remains a fundamental and versatile approach for synthesizing pyrazoles.[7] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7][8]

Reaction Mechanism

The reaction initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[7] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the steric and electronic nature of the substituents and the reaction conditions.[7]

General Experimental Protocol

The following protocol is a representative example for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate:[8][9]

-

Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) and a few drops of glacial acetic acid.

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).

-

Work-up: Upon completion, add water (10 mL) to the hot reaction mixture with continuous stirring.

-

Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate product precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.

Quantitative Data for Knorr Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | - | Diethyl ether | Reflux | 1 | - | [8] |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid | 1-Propanol | 100 | 1 | High | [9] |

| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 4-Sulfamoylphenylhydrazine HCl | HCl | Ethanol | Reflux | Several | - | [10] |

| 1-(3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | 4-hydrazinobenzenesulfonamide HCl | - | Methanol | 60-65 | 10 | - | [11] |

1,3-Dipolar Cycloaddition

This powerful method for constructing five-membered heterocycles involves the reaction of a 1,3-dipole with a dipolarophile. In pyrazole synthesis, nitrile imines are commonly used as the 1,3-dipole, reacting with alkynes or alkyne equivalents.[1]

Reaction Mechanism

Nitrile imines, often generated in situ from hydrazonoyl halides, undergo a [3+2] cycloaddition reaction with an alkyne. The concerted or stepwise reaction leads directly to the formation of the pyrazole ring. The regioselectivity is a key aspect of this synthesis, governed by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne.[1]

General Experimental Protocol

The following is a general procedure for the 1,3-dipolar cycloaddition of a nitrile imine (generated from a hydrazonyl chloride) with an alkyne surrogate:[1]

-

Reaction Setup: Dissolve the α-bromocinnamaldehyde (alkyne surrogate, 3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane in a reaction flask.

-

Base Addition: Add triethylamine (3.3 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by TLC (typically 7-10 hours).

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Quantitative Data for 1,3-Dipolar Cycloaddition

| Nitrile Imine Precursor | Dipolarophile | Base | Solvent | Temp | Time (h) | Yield (%) | Reference |

| Benzaldehyde hydrazone | Acetyl acetone | Chloramine-T | Ethanol | Reflux | 2-3 | 59-78 | |

| Hydrazonyl chloride | α-Bromocinnamaldehyde | Triethylamine | Chloroform | RT | 7-10 | Good | [1] |

| Sydnones | Dimethyl acetylenedicarboxylate (DMAD) | - | Toluene/Xylene | Reflux | 8 | - | [12] |

| Diazo compounds | Alkynes | - | Solvent-free | Heat | - | High | [13] |

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[14][15]

Reaction Pathway

A common MCR strategy for pyranopyrazoles involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often in the presence of a catalyst. The reaction proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and cyclization steps.[14][16]

General Experimental Protocol for Ultrasound-Assisted MCR

The following protocol describes a green, ultrasound-assisted, catalyst-free synthesis of pyranopyrazoles in water:[4][16]

-

Reactant Mixture: In a suitable reaction vessel, mix an aromatic aldehyde, hydrazine monohydrate, ethyl acetoacetate, and malononitrile in water.

-

Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic cleaning bath and irradiate at a specified frequency (e.g., 40 kHz) and power output (e.g., 250 W).

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Isolation: Upon completion, the solid product often precipitates from the aqueous medium and can be isolated by simple filtration.

-

Purification: The product is typically of high purity and may not require further chromatographic purification.

Quantitative Data for Multicomponent Syntheses

| Aldehyde | Active Methylene Compound | β-Dicarbonyl | Hydrazine | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| Aromatic aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine monohydrate | Ultrasound | Water | 35 min | 92 | [17] |

| Aromatic aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine monohydrate | SnCl₂ / Microwave | - | 25 min | 88 | [16] |

| Aldehydes | Malononitrile | β-Ketoesters | Hydrazine hydrate | Taurine | Water | - | Good to Excellent | [14] |

| 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one | - | Dimedone | Aldehydes | Et₂NH | Water | 1-12 h | 40-78 | [15] |

Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. For pyrazole synthesis, this includes the use of alternative energy sources like microwave and ultrasound irradiation, as well as the use of water as a solvent and catalyst-free conditions.[4][5][6][18]

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields in pyrazole synthesis.[5][6][19]

General Protocol for Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones: [19]

-

Reactant Mixture: In a 50-mL one-neck flask, place ethyl acetoacetate (0.45 mmol), a substituted phenylhydrazine (0.3 mmol), and a substituted benzaldehyde (0.3 mmol).

-

Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.

-

Isolation and Purification: After cooling, the product can be isolated and purified by standard methods.

Ultrasound-Assisted Synthesis

Sonication provides an efficient and rapid method for the synthesis of pyrazole derivatives, often with improved yields compared to conventional methods.[4][20][21][22]

General Protocol for Ultrasound-Assisted Synthesis of 1,5-Disubstituted Pyrazoles: [21]

-

Reactant Mixture: Combine an α,β-unsaturated cyanoester and phenyl hydrazine in the presence of sodium ethoxide as a base and a Cu(I) catalyst (10 mol%).

-

Ultrasonic Irradiation: Irradiate the mixture under ultrasound at 60 °C for 75-90 minutes.

-

Work-up and Purification: Isolate and purify the product using standard laboratory techniques.

Conclusion

The synthesis of pyrazole derivatives is a rich and evolving field, with a diverse array of methodologies available to the modern medicinal chemist. While classical methods like the Knorr synthesis remain highly relevant, the increasing adoption of multicomponent reactions and green synthetic techniques is paving the way for more efficient, economical, and environmentally friendly access to this important class of heterocyclic compounds. This guide provides a foundational understanding of these key synthetic strategies, offering detailed protocols and comparative data to empower researchers in their pursuit of novel pyrazole-based therapeutic agents.

References

- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. benchchem.com [benchchem.com]

- 11. zenodo.org [zenodo.org]

- 12. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones | MDPI [mdpi.com]

- 13. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 17. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 21. asianpubs.org [asianpubs.org]

- 22. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by a chemical supplier. The information herein is compiled from available data on structurally similar compounds and may not fully represent the specific properties and hazards of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine. Always consult the official SDS and conduct a thorough risk assessment before handling this chemical.

Introduction

This compound is a fluorinated heterocyclic amine that holds potential as a building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed overview of the known safety and handling procedures, a proposed experimental protocol for its synthesis, and an exploration of its potential biological activities based on the pharmacology of structurally related pyrazole derivatives.

Safety and Handling

Due to the absence of a specific Safety Data Sheet for this compound, the following safety and handling information is extrapolated from the SDS of the closely related compound, 3-Amino-5-(trifluoromethyl)-1H-pyrazole[1].

Hazard Identification

Based on its structural analogue, this compound is anticipated to be classified with the following hazards:

-

Acute Toxicity (Oral): Harmful if swallowed[1].

-

Skin Irritation: Causes skin irritation[1].

-

Eye Irritation: Causes serious eye irritation[1].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

GHS Hazard Pictograms:

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264: Wash skin thoroughly after handling.[1] | |

| P270: Do not eat, drink or smoke when using this product.[1] | |

| P271: Use only outdoors or in a well-ventilated area.[1] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P337+P313: If eye irritation persists: Get medical advice/attention.[2] | |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405: Store locked up.[2] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

First-Aid Measures

-

General Advice: In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible). Move the affected person away from the contaminated area[1].

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention[1].

-

Skin Contact: Wash with plenty of soap and water. Get immediate medical advice/attention[1].

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention[1].

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention[1].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, dry powder, water spray. Use extinguishing media appropriate for the surrounding fire[1].

-

Hazardous Combustion Products: Thermal decomposition may generate carbon oxides, hydrogen fluoride, and nitrogen oxides[1].

-

Protective Equipment for Firefighters: Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus[1].

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate air ventilation. Do not breathe dust. Wear appropriate personal protective equipment[1].

-

Environmental Precautions: Avoid release to the environment. Notify authorities if the product enters sewers or public waters[1].

-

Methods for Cleaning Up: Sweep or shovel spills into an appropriate container for disposal. Minimize dust generation[1].

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective equipment. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1][2].

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong acids and strong oxidizing agents[1].

Physical and Chemical Properties

| Property | Value (for 3-Amino-5-(trifluoromethyl)-1H-pyrazole) |

| Molecular Formula | C4H4F3N3 |

| Molecular Weight | 151.09 g/mol |

| Physical State | Solid[1] |

| Melting Point | 96 - 99 °C[1] |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa | Not available |

Toxicological Information

Specific toxicological data, such as LD50 and LC50 values, for this compound have not been determined. The primary known toxicological effects, based on its analogue, are acute oral toxicity, skin and eye irritation, and respiratory tract irritation[1].

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound is the reduction of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile. The following is a proposed experimental protocol based on the general procedure for nitrile reduction using lithium aluminum hydride (LiAlH₄)[3][4][5].

Reaction Scheme:

Materials:

-

5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: In the flask, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous diethyl ether or THF.

-

Substrate Addition: Dissolve 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the solution of the nitrile dropwise to the stirred suspension at a rate that maintains the reaction temperature below 10 °C.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction and should be performed with extreme care. Following the water, add 15% aqueous sodium hydroxide, and then more water.

-

Workup: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.

-

Extraction: Combine the filtrate and the washings. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification may be achieved by distillation or column chromatography.

Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.